molecular formula C21H21ClN4O3 B2875096 1-(3-Chloro-4-methoxyphenyl)-4-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 941893-31-8

1-(3-Chloro-4-methoxyphenyl)-4-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2875096
CAS No.: 941893-31-8
M. Wt: 412.87
InChI Key: RXXQCLONYBKDJX-UHFFFAOYSA-N
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Description

The compound 1-(3-Chloro-4-methoxyphenyl)-4-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 3-chloro-4-methoxyphenyl group at the 1-position and a 1,2,4-oxadiazole ring substituted with a 4-(dimethylamino)phenyl moiety at the 4-position. The chloro and methoxy groups on the phenyl ring contribute to its electronic and steric profile, while the dimethylamino group on the oxadiazole may enhance solubility and intermolecular interactions.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-4-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-25(2)15-6-4-13(5-7-15)20-23-21(29-24-20)14-10-19(27)26(12-14)16-8-9-18(28-3)17(22)11-16/h4-9,11,14H,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXQCLONYBKDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-Chloro-4-methoxyphenyl)-4-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, drawing on various studies and research findings to elucidate its effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H20ClN3O2C_{18}H_{20}ClN_{3O_2}, with a molecular weight of approximately 345.83 g/mol. The structure features a pyrrolidinone core substituted with a chloro-methoxy phenyl group and a dimethylaminophenyl group linked through an oxadiazole moiety. The presence of these functional groups is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, a study demonstrated its cytotoxic effects on triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) cells. The compound exhibited significant inhibition of cell viability, with effective concentrations (EC50) recorded at 7.3 µM for MDA-MB-231 and 10.2 µM for Panc-1 cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineEC50 (µM)Effectiveness
MDA-MB-2317.3 ± 0.4High
Panc-110.2 ± 2.6Moderate

The mechanism of action appears to involve disruption of cell colony formation, as noted in clonogenic assays where the compound completely inhibited colony growth at concentrations of 1 and 2 µM . Additionally, it showed a notable effect on tumor spheroid growth, particularly in Panc-1 models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Chloro and Methoxy Groups : These halogenated substituents enhance lipophilicity and potentially improve binding affinity to biological targets.
  • Dimethylamino Group : This moiety may contribute to increased solubility and bioavailability.
  • Pyrrolidinone Core : Known for its role in various pharmacological activities, this core structure is critical for interaction with cellular targets.

Case Studies

A relevant case study involved synthesizing a series of pyrrolidinone derivatives based on the parent structure of this compound. The derivatives were tested against multiple cancer cell lines, revealing that modifications to the oxadiazole ring significantly impacted their anticancer efficacy .

Another study focused on the impact of structural variations on antimicrobial potency, indicating that halogen substitutions were key determinants in enhancing antibacterial activity against resistant strains .

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

  • Key Differences: The phenyl ring substituents are 3-chloro-4-fluoro (electron-withdrawing) vs. the target compound’s 3-chloro-4-methoxy (electron-donating methoxy group). The oxadiazole substituent is cyclopropyl (non-polar, lipophilic) vs. 4-(dimethylamino)phenyl (polar, basic).
  • Implications: The fluorophenyl group may reduce metabolic stability compared to methoxy. Cyclopropyl’s lipophilicity could lower aqueous solubility relative to the dimethylamino group.

1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one

  • Key Differences: Incorporates a tetrahydroquinoline scaffold fused with a nitrophenyl group (strong electron-withdrawing) and a 1,2-oxazole-phenyl substituent. Molecular weight is significantly higher (498.53 g/mol) due to the extended tetrahydroquinoline system.
  • Implications :
    • The nitrophenyl group may confer redox activity or susceptibility to nucleophilic attack.
    • Increased molecular weight could impact bioavailability.

1-(3-Chloro-4-fluorophenyl)-5-(2-diazo-acetyl)-4-phenylpyrrolidin-2-one

  • Key Differences :
    • Features a diazo-acetyl group (photolabile, reactive) and a 4-phenyl substituent.
    • Lacks the oxadiazole ring present in the target compound.
  • Implications :
    • The diazo group introduces instability under light or thermal conditions, limiting practical applications.

Physicochemical Properties (Inferred)

Property Target Compound Compound Compound Compound
Molecular Weight ~460 (estimated) ~379 (calculated) 498.53 ~430 (estimated)
Key Substituents Cl, OMe, NMe₂ Cl, F, cyclopropyl NO₂, tetrahydroquinoline Cl, F, diazo-acetyl
Solubility (Predicted) Moderate (polar NMe₂) Low (lipophilic cyclopropyl) Low (nitro group) Very low (reactive diazo)
Stability Likely stable Moderate (fluoro) Moderate (nitro) Low (diazo decomposition)

Research Findings and Implications

  • Biological Relevance: While none of the evidence provides direct activity data, the dimethylamino and methoxy groups are common in drug candidates for improved solubility and target engagement.
  • Synthetic Challenges : The diazo group in limits practicality, whereas the target compound’s stability suggests better suitability for further development.

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